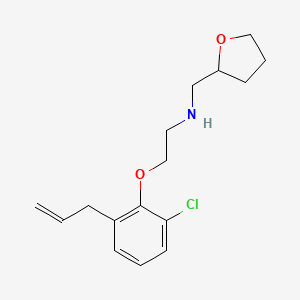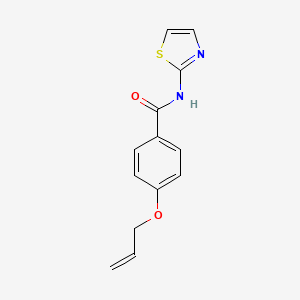![molecular formula C17H25N3O2 B4403836 N-[2-(4-acetyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4403836.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]pentanamide
説明
N-[2-(4-acetyl-1-piperazinyl)phenyl]pentanamide, commonly known as AP-5, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various research studies.
作用機序
The mechanism of action of AP-5 involves the selective blocking of NMDA receptors by binding to the glycine site of these receptors. This prevents the activation of the receptor by the neurotransmitter glutamate, which is involved in various physiological and pathological processes in the brain. The selective blocking of NMDA receptors by AP-5 has been shown to have neuroprotective effects and has been used to study the role of these receptors in various neurological disorders.
Biochemical and Physiological Effects:
AP-5 has been shown to have various biochemical and physiological effects, particularly in the brain. The selective blocking of NMDA receptors by AP-5 has been shown to have neuroprotective effects and has been used to study the role of these receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. AP-5 has also been shown to have analgesic effects and has been used to study the role of NMDA receptors in pain perception.
実験室実験の利点と制限
AP-5 has several advantages for lab experiments, particularly in the field of neuroscience. The selective blocking of NMDA receptors by AP-5 allows for the study of the role of these receptors in various physiological and pathological processes in the brain. AP-5 has also been shown to have high selectivity and potency, making it an ideal tool for studying NMDA receptors. However, AP-5 has certain limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of AP-5. One potential direction is the development of more potent and selective NMDA receptor blockers based on the structure of AP-5. Another direction is the study of the role of NMDA receptors in various neurological disorders using AP-5 as a tool. Additionally, the use of AP-5 in combination with other drugs or therapies could lead to the development of more effective treatments for neurological disorders.
科学的研究の応用
AP-5 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively block N-methyl-D-aspartate (NMDA) receptors, which are involved in various physiological and pathological processes in the brain. The selective blocking of NMDA receptors by AP-5 has been used to study the role of these receptors in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-4-9-17(22)18-15-7-5-6-8-16(15)20-12-10-19(11-13-20)14(2)21/h5-8H,3-4,9-13H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSJOBKNGCGNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(2-methoxy-4-propylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4403765.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4403772.png)
![2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4403777.png)
![N-benzyl-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B4403796.png)
![1-[4-(allyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4403809.png)
![N-(3-chloro-4-methylphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4403817.png)
![2-(4-chlorophenyl)-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4403820.png)
![3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4403824.png)
![N-cyclopropyl-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403827.png)

![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4403850.png)

![N-[3-(acetylamino)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B4403859.png)